N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring fused to a phenyl group and a 4-ethoxybenzenesulfonamide moiety. This compound’s structure combines a sulfonamide group, known for its bioactivity in medicinal chemistry, with a saturated isothiazolidine dioxide heterocycle, which enhances stability and modulates electronic properties. The ethoxy substituent on the benzene ring contributes to solubility and steric effects, distinguishing it from halogenated analogs .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-2-24-16-8-10-17(11-9-16)26(22,23)18-14-4-6-15(7-5-14)19-12-3-13-25(19,20)21/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAYJAULBALXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycles and Substituent Effects
| Compound Class | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| Target Compound | Isothiazolidine dioxide | 4-ethoxy | Saturated ring, two S=O groups, ethoxy donor |
| Triazole-thiones [7–9] | 1,2,4-Triazole-3(4H)-thione | X = H, Cl, Br | Aromatic triazole, C=S group, halogen effects |
| S-Alkylated Triazoles [10–15] | S-Alkylated 1,2,4-triazole | Phenyl/4-fluorophenyl | Ketone-functionalized, enhanced lipophilicity |
Key Differences:
Heterocycle Stability : The isothiazolidine dioxide’s saturated ring offers conformational flexibility, while triazoles are rigid and planar.
Functionalization : S-alkylated triazoles [10–15] include ketone moieties for further derivatization, unlike the target compound’s ethoxy-sulfonamide system .
Physicochemical Properties
| Property | Target Compound | Triazole-thiones [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| Solubility | Moderate (ethoxy enhances H₂O miscibility) | Low (halogens increase hydrophobicity) | Very low (alkyl/aryl groups dominate) |
| Thermal Stability | High (S=O groups stabilize) | Moderate (C=S less stable) | Variable (depends on substituents) |
| Spectral Markers | S=O stretches, NH bands | C=S (~1247 cm⁻¹), NH (~3278–3414 cm⁻¹) | C=O (~1663 cm⁻¹), S-alkylation shifts |
Research Implications
The target compound’s isothiazolidine dioxide core and ethoxy substitution make it a candidate for drug design (e.g., carbonic anhydrase inhibition) due to sulfonamide bioactivity. Its stability and solubility profile may offer advantages over halogenated triazole-thiones in pharmacokinetics. Further studies should explore its reactivity in S-alkylation or ring-opening reactions to expand its applicability .
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 342.38 g/mol
The structure comprises a sulfonamide group linked to a phenyl ring substituted with an isothiazolidin-2-one derivative. The presence of the dioxidoisothiazolidin moiety is significant for its biological interactions.
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and pathways in cellular processes. Research indicates that compounds with similar structures often interact with key proteins involved in cancer cell proliferation and apoptosis.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
A notable mechanism involves the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. IDO inhibitors are being explored for their potential in cancer therapy due to their ability to enhance anti-tumor immunity.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of sulfonamide derivatives, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The research highlighted the importance of the sulfonamide group in mediating these effects through apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another case study focused on sulfonamide compounds exhibiting anti-inflammatory properties. These compounds were shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is essential. The following table summarizes key findings:
| Compound Name | IC50 (nM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| Compound A | 61 | IDO Inhibition | Anticancer |
| Compound B | 172 | Apoptosis Induction | Anticancer |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
